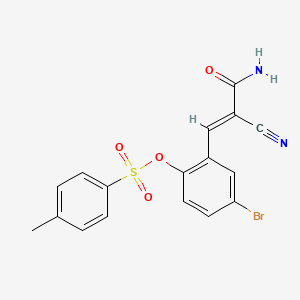
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate involves the inhibition of dihydroorotate dehydrogenase, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity against various cancer cell lines. The compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate in lab experiments is its potent anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of the compound with improved potency and reduced toxicity. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential applications in other fields such as material science.
Méthodes De Synthèse
The synthesis of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate involves the reaction of 2-(4-bromophenyl)-4-methylbenzenesulfonyl chloride with 3-aminoacrylonitrile in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a nucleophile such as sodium methoxide to yield the final product.
Applications De Recherche Scientifique
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-4-bromophenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-bromophenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S/c1-11-2-5-15(6-3-11)25(22,23)24-16-7-4-14(18)9-12(16)8-13(10-19)17(20)21/h2-9H,1H3,(H2,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNRFSMHOGWPR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




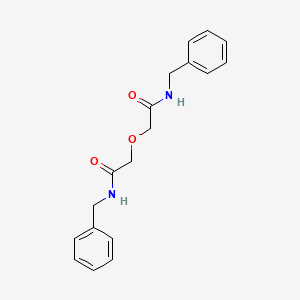
![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)
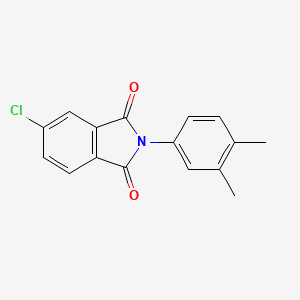
![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)
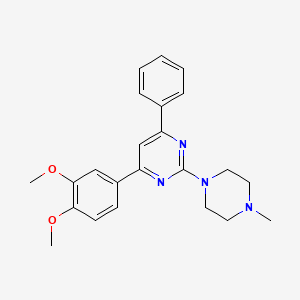
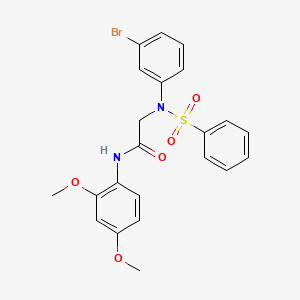
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)
